N-Demethyltropisetron
Description
N-Demethyltropisetron is a primary metabolite of tropisetron, a 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea and vomiting. The demethylation of tropisetron occurs predominantly via the cytochrome P450 enzyme CYP2D6, with CYP3A4 contributing to the formation of additional metabolites, including an N-oxide and unidentified minor products .
Properties
CAS No. |
89565-91-3 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c19-16(14-9-17-15-4-2-1-3-13(14)15)20-12-7-10-5-6-11(8-12)18-10/h1-4,9-12,17-18H,5-8H2/t10-,11+,12? |
InChI Key |
LCAGVMWMARLFPS-FOSCPWQOSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Demethyltropisetron can be achieved through the demethylation of tropisetron. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar demethylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Demethyltropisetron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Demethyltropisetron has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential use in treating conditions related to serotonin imbalance, such as nausea and vomiting induced by chemotherapy.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
N-Demethyltropisetron exerts its effects by binding to the 5-HT3 receptor, similar to tropisetron. This binding inhibits the action of serotonin at this receptor, which can reduce nausea and vomiting. The molecular targets involved include the 5-HT3 receptor, and the pathways affected are those related to serotonin signaling .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
This section evaluates N-Demethyltropisetron against similar compounds in terms of structure, metabolism, and pharmacological activity.
Structural and Metabolic Comparison
Table 1: Key Attributes of this compound and Related Compounds
Key Observations:
- Metabolic Pathways : this compound shares a demethylation pathway with Dofetilide Related Compound A, though the latter is a synthetic impurity rather than a therapeutic metabolite .
- Structural Similarities : N-Demethylfrovatriptan and this compound both retain core heterocyclic structures after demethylation, but their pharmacological targets (5-HT₃ vs. 5-HT₁B/1D receptors) differ significantly .
- In Vivo Relevance : Unlike tropisetron, this compound lacks confirmed in vivo presence, limiting its clinical significance compared to parent drugs like frovatriptan or dofetilide .
Pharmacological Activity and Receptor Affinity
Pharmacokinetic Considerations
- Half-Life and Clearance : Tropisetron has a half-life of 7–8 hours, with CYP2D6-mediated metabolism producing this compound as a transient intermediate. In contrast, frovatriptan’s longer half-life (~26 hours) suggests slower metabolism, though data on N-Demethylfrovatriptan kinetics are unavailable .
- Drug-Drug Interactions: CYP2D6 inhibitors (e.g., fluoxetine) may reduce tropisetron metabolism, increasing its plasma concentration.
Biological Activity
N-Demethyltropisetron, a metabolite of the 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist tropisetron, has gained attention for its potential biological activities, particularly in the context of nausea and vomiting management. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and clinical implications through various studies and data.
Pharmacological Properties
This compound exhibits properties similar to those of its parent compound, tropisetron, primarily acting as an antagonist at the 5-HT3 receptor. This receptor is crucial in mediating nausea and vomiting responses, particularly in patients undergoing chemotherapy.
- Receptor Binding : this compound binds to the 5-HT3 receptor, inhibiting serotonin's action, which is pivotal in triggering nausea and vomiting. Studies have shown that structural variations between tropisetron and its metabolites can affect binding affinity and efficacy at the receptor site .
- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which influences its pharmacokinetics and dynamics .
Metabolic Pathways
The metabolism of tropisetron to this compound involves several cytochrome P450 enzymes. A study indicated that CYP2D6 plays a significant role in the formation of other metabolites like 5-hydroxy and 6-hydroxy tropisetron, while CYP3A4 is chiefly responsible for producing this compound .
Table 1: Enzymatic Pathways Involved in Tropisetron Metabolism
| Enzyme | Metabolite Produced | Role in Metabolism |
|---|---|---|
| CYP2D6 | 5-Hydroxy tropisetron | Major pathway for elimination |
| CYP2D6 | 6-Hydroxy tropisetron | Major pathway for elimination |
| CYP3A4 | This compound | Key metabolite |
Case Studies and Clinical Trials
- Chemotherapy-Induced Nausea : In clinical settings, this compound has been evaluated alongside other antiemetics. A systematic review highlighted that combining this compound with other agents significantly improved patient outcomes in managing chemotherapy-induced nausea and vomiting .
- Efficacy Comparisons : A study compared the efficacy of mirtazapine (an antidepressant with antiemetic properties) with standard antiemetic regimens including this compound. Results indicated that patients receiving combinations involving this compound experienced higher rates of complete response (defined as no nausea or vomiting) compared to those on monotherapy .
Research Findings
Recent research has focused on understanding the binding affinities and interactions of this compound with various receptor mutants. A detailed investigation revealed that certain mutations in the 5-HT3 receptor significantly alter the binding affinity of both tropisetron and its metabolites, suggesting that individual genetic variations may impact therapeutic effectiveness .
Table 2: Binding Affinity Changes in Mutant Receptors
| Mutant Residue | Change in Affinity (fold) | Effect on Tropisetron Binding |
|---|---|---|
| T181C | 6-fold decrease | Significant impact |
| R92 | No significant change | No impact |
| E236 | No saturable binding | Abolished binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
